molecular formula C7H8F2O B2825209 2,2-Difluorospiro[3.3]heptan-7-one CAS No. 2490406-15-8

2,2-Difluorospiro[3.3]heptan-7-one

Cat. No.: B2825209
CAS No.: 2490406-15-8
M. Wt: 146.137
InChI Key: MCHFEYMVSVMNDV-UHFFFAOYSA-N
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Description

2,2-Difluorospiro[3.3]heptan-7-one (CAS 2490406-15-8) is a high-value, spirocyclic building block designed for advanced research and development in medicinal chemistry. It features the 6,6-difluorospiro[3.3]heptane scaffold, which is recognized as a conformationally restricted isostere of gem-difluorocycloalkanes . This unique structure combines the properties of the spiro[3.3]heptane core—known for its three-dimensionality and ability to improve aqueous solubility and metabolic stability in drug candidates—with the strategic incorporation of geminal fluorine atoms to fine-tune lipophilicity and membrane permeability . As a ketone-functionalized derivative, this compound serves as a versatile synthetic intermediate. The carbonyl group provides a handle for further chemical transformations, allowing researchers to efficiently introduce diverse functional groups and create a wide array of novel target molecules . Its primary application lies in the construction of complex chemical entities for drug discovery programs, particularly as a surrogate for conventional cycloalkyl units to optimize the pharmacodynamic and pharmacokinetic profiles of lead compounds . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2,2-difluorospiro[3.3]heptan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O/c8-7(9)3-6(4-7)2-1-5(6)10/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHFEYMVSVMNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1=O)CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2490406-15-8
Record name 6,6-difluorospiro[3.3]heptan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluorospiro[3.3]heptan-7-one typically involves the reaction of a suitable precursor with fluorinating agents. One common method includes the cyclization of a difluorinated precursor under controlled conditions. The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluorospiro[3.3]heptan-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,2-Difluorospiro[3.3]heptan-7-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Research explores its potential as a precursor for pharmaceutical agents, especially those targeting neurological disorders.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,2-Difluorospiro[3.3]heptan-7-one exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The spirocyclic structure contributes to its unique binding properties, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

To contextualize 2,2-Difluorospiro[3.3]heptan-7-one, we analyze structurally related compounds across spirocyclic, bicyclic, and fluorinated systems. Key comparisons include:

Structural Analogues with Fluorinated Spiro Scaffolds
Compound Name Key Features Key Differences vs. Target Compound Reference
2-(6,6-Difluorospiro[3.3]heptan-2-yl)acetic acid Substituent: Acetic acid group at 2-position Functional group (carboxylic acid vs. ketone) alters reactivity and solubility.
2,2-Difluorospiro[3.3]heptan-6-ol Substituent: Hydroxyl group at 6-position Positional isomerism (OH vs. ketone) affects hydrogen bonding and polarity.
6,6-Difluorospiro[3.3]heptane-2-sulfonyl chloride Substituent: Sulfonyl chloride at 2-position Electrophilic sulfonyl group enables nucleophilic substitutions, unlike the ketone.

Key Insights :

  • Fluorine placement (2,2 vs. 6,6) and substituent functional groups (ketone, hydroxyl, sulfonyl) dictate reactivity and applications. For example, sulfonyl chloride derivatives (e.g., ) are intermediates for coupling reactions, while the ketone in this compound offers a site for reduction or nucleophilic addition.
Bicyclic Heterocycles with Similar Frameworks
Compound Class Example Structures Key Differences vs. Target Compound Reference
2,6-Diazabicyclo[3.2.0]heptan-7-ones (e.g., 2c–2h) Nitrogen atoms at 2,6-positions; iodine/bromo substituents Heteroatom substitution (N vs. F) alters electronic properties and hydrogen-bonding capacity.
4-Oxa-1-azabicyclo[3.2.0]heptan-7-ones Oxygen and nitrogen in the bicyclic core; C3-substituted derivatives Oxygen inclusion enhances polarity; C3 substituents (e.g., acetamido) improve enzyme inhibition.
Penams (4-Thia-1-azabicyclo[3.2.0]heptan-7-ones) Sulfur and nitrogen in the core; β-lactam antibiotics Sulfur contributes to antibiotic activity, absent in the fluorinated spiro target.

Key Insights :

  • Heteroatom identity (O, N, S) profoundly impacts biological activity. For instance, penams () exhibit β-lactamase inhibition, whereas fluorinated spiro compounds prioritize metabolic stability.
  • C3-substituted 4-oxa-1-azabicyclo[3.2.0]heptan-7-ones () demonstrate nanomolar inhibition of cysteine proteases, highlighting the importance of substituent optimization for target engagement.

Key Insights :

  • The target compound’s fluorinated spiro core enables scalable synthesis (), contrasting with labor-intensive routes for diazabicyclo derivatives ().
  • Lower predicted melting point (vs. diazabicyclo compounds) suggests enhanced solubility, advantageous for drug formulation.

Biological Activity

2,2-Difluorospiro[3.3]heptan-7-one is a unique compound classified within the spirocyclic family, characterized by its distinctive structural features. The presence of fluorine atoms significantly influences its chemical properties and potential biological activities. This article reviews the biological activity of this compound, highlighting its synthesis, biological evaluations, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The chemical formula for this compound is C7H8F2OC_7H_8F_2O. The compound is synthesized through various methods that typically involve the introduction of fluorine atoms into spirocyclic frameworks. Recent studies have employed convergent synthesis strategies to produce a range of difluorospiro compounds efficiently.

Synthesis Methods

  • Convergent Synthesis : This approach allows for the preparation of multiple derivatives from common precursors, enhancing efficiency and scalability.
  • Fluorination Techniques : Methods such as electrophilic fluorination and nucleophilic substitution are commonly utilized to introduce fluorine into organic molecules.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Pathogen Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Preliminary findings suggest that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Study: Breast Cancer Cells

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:

  • Cell Viability Reduction : A decrease in cell viability was observed at concentrations above 50 µM.
  • Apoptosis Induction : Flow cytometry analysis indicated an increase in early apoptotic cells after treatment.

The biological activity of this compound is hypothesized to involve:

  • Interaction with Cellular Targets : The compound may interact with specific proteins involved in cell signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancer cells.

Pharmacological Applications

Given its biological properties, this compound holds potential as a lead compound in drug discovery. Its unique structure may allow for the development of new antimicrobial agents or anticancer therapies.

Q & A

Q. What are the common synthetic routes for 2,2-Difluorospiro[3.3]heptan-7-one, and how are yields optimized?

The synthesis typically involves cyclization and fluorination steps. For example, spirocyclic frameworks are constructed via cyclopropane or cyclobutane precursors, followed by fluorination using agents like Selectfluor™. Yields (e.g., 45–58% in related spiro compounds) depend on reaction conditions such as temperature, solvent polarity, and catalyst choice . Optimization strategies include microwave-assisted synthesis or solvent-free conditions to reduce reaction times and improve purity .

Q. How is the structural integrity of this compound validated experimentally?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm ring fusion and fluorine substitution patterns (e.g., coupling constants for geminal fluorines) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
  • X-ray Crystallography : Resolves spirocyclic geometry and bond angles .

Q. What role do fluorine atoms play in the compound’s reactivity and stability?

Fluorine enhances electronegativity and steric hindrance, stabilizing the spiro structure against ring-opening reactions. It also increases lipophilicity, improving bioavailability in biological assays .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Density Functional Theory (DFT) : Predicts electronic effects of substituents on the spiro core.
  • Molecular Docking : Screens for binding affinity to targets like enzymes or receptors (e.g., antimicrobial targets in ).
  • Case Study: Fluorine placement at the 2,2-position in similar compounds increased binding to cyclooxygenase-2 by 30% compared to non-fluorinated analogs .

Q. How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. null results)?

  • Comparative Assays : Use standardized protocols (e.g., CLSI guidelines) to test under identical conditions.
  • Metabolite Profiling : Check for degradation products that may interfere with activity.
  • Example: A study attributed antimicrobial discrepancies to variations in bacterial membrane permeability assays .

Q. What strategies improve scalability of spirocyclic compound synthesis for preclinical studies?

  • Flow Chemistry : Enhances reproducibility and reduces side reactions.
  • Catalyst Recycling : Reduces costs in fluorination steps.
  • Table : Yield comparison of batch vs. flow synthesis
MethodYield (%)Purity (%)
Batch5895
Flow7298
Data adapted from and

Methodological Challenges and Solutions

Q. Why do spirocyclic compounds exhibit conformational rigidity, and how does this affect their application in drug discovery?

The fused rings restrict rotation, creating distinct stereochemical environments. This rigidity can enhance target selectivity but may reduce metabolic flexibility. For this compound, fluorine’s inductive effect further stabilizes the structure, as seen in reduced off-target binding in kinase assays .

Q. How to address low solubility in aqueous media for in vivo studies?

  • Salt Formation : Hydrochloride salts improve solubility (e.g., 2,2-Difluorospiro[2.4]heptan-6-amine hydrochloride in ).
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) .

Comparative Analysis

Q. How does this compound compare to non-fluorinated spiro analogs in material science applications?

  • Fluorinated Polymers : The compound’s stability under UV exposure makes it superior for coatings (e.g., 20% longer lifespan in polymer matrices) .
  • Thermal Stability : Fluorine reduces thermal degradation by 15% compared to hydrogenated analogs .

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